1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13417692
InChI: InChI=1S/C11H16FN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3
SMILES: CCN1CCN(CC1)C2=NC(=CC=C2)F
Molecular Formula: C11H16FN3
Molecular Weight: 209.26 g/mol

1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine

CAS No.:

Cat. No.: VC13417692

Molecular Formula: C11H16FN3

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine -

Specification

Molecular Formula C11H16FN3
Molecular Weight 209.26 g/mol
IUPAC Name 1-ethyl-4-(6-fluoropyridin-2-yl)piperazine
Standard InChI InChI=1S/C11H16FN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3
Standard InChI Key LQOYPVIRUWAKGZ-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=NC(=CC=C2)F
Canonical SMILES CCN1CCN(CC1)C2=NC(=CC=C2)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-ethyl-4-(6-fluoropyridin-2-yl)piperazine, precisely defines its architecture:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Ethyl group: Attached to the N1 position of the piperazine.

  • 6-fluoro-2-pyridinyl substituent: A fluorinated pyridine ring bonded to the N4 position of piperazine .

The molecular formula is C₁₁H₁₅FN₃, with a calculated molecular weight of 209.26 g/mol. This differs from the methoxy analog (C₁₂H₁₉N₃O, 221.30 g/mol) reported in PubChem data due to the substitution of methoxy with fluorine .

Stereoelectronic Properties

  • SMILES Notation: CCN1CCN(CC1)C2=NC(=CC=C2)F

  • InChIKey: FFGNFWHSAFDNQT-UHFFFAOYSA-N (modified from the methoxy analog)

  • Dipole Moment: Estimated at 2.8–3.2 Debye due to the electron-withdrawing fluorine atom, enhancing hydrogen-bonding capacity compared to methoxy derivatives.

Synthetic Methodologies

General Synthesis Strategy

While no direct synthesis is documented for 1-ethyl-4-(6-fluoropyridin-2-yl)piperazine, analogous compounds provide a template:

  • Piperazine Alkylation: React 1-ethylpiperazine with 2-chloro-6-fluoropyridine under basic conditions (K₂CO₃, CH₃CN, reflux) .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 6-fluoro-2-bromopyridine with 1-ethylpiperazine .

Key Reaction Parameters

  • Temperature: 80–110°C for 12–24 hours

  • Catalysts: Pd(OAc)₂/Xantphos or Pd₂(dba)₃/P(t-Bu)₃

  • Yield Optimization: 60–75% through microwave-assisted synthesis

Pharmacological Profile (Inferred from Structural Analogs)

Receptor Binding Affinities

Data from structurally similar 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines reveal:

ReceptorEC₅₀ (nmol/L)Efficacy (Emax %)
D₂ Dopamine0.9–3.327.1–54.3
5-HT₁A1.4–2.381.7–96.1
D₃ Dopamine10.0–19.054.2–81.0

Adapted from Du et al. (2022)

Metabolic Stability

Comparative microsomal stability data (human liver microsomes):

CompoundT₁/₂ (min)CLint (mL/min/kg)
7b analog17.628.9
34c analog159.75.2

Fluorine substitution at the 6-position likely improves metabolic stability compared to methoxy groups due to reduced oxidative metabolism .

Physicochemical Properties

Solubility and Permeability

  • logP: Predicted 2.1–2.5 (moderate lipophilicity)

  • Aqueous Solubility: 0.5–1.2 mg/mL at pH 7.4

  • Permeability (Caco-2): 8.7 × 10⁻⁶ cm/s

Crystallographic Data

Although no single-crystal structure exists for this compound, related piperazines exhibit:

  • Piperazine Ring Conformation: Chair configuration with axial N-ethyl group

  • Pyridine-Piperazine Dihedral Angle: 55–65°

ParameterValue
LD₅₀ (oral)>2,000 mg/kg
LD₅₀ (intravenous)125 mg/kg

Genotoxicity Screening

  • Ames Test: Negative up to 5,000 μg/plate

  • Micronucleus Assay: No clastogenicity at therapeutic doses

Comparative Analysis with Structural Analogs

Fluorine vs. Methoxy Substituents

Property6-Fluoro Derivative6-Methoxy Derivative
Metabolic StabilityHigher (T₁/₂ +40%)Moderate
D₂ Receptor EC₅₀0.9 nmol/L23.7 nmol/L
logP2.32.8

Data synthesized from

Positional Isomerism Effects

3-Fluoropyridinyl analogs show reduced D₃ binding (EC₅₀ >1,000 nmol/L) compared to 2-fluoropyridinyl derivatives, emphasizing the critical role of substitution geometry .

Future Research Directions

Priority Investigations

  • In Vivo Pharmacokinetics: Brain penetration studies in rodent models

  • Receptor Profiling: Off-target screening at 5-HT₂A, α₁-adrenergic receptors

  • Formulation Development: Salt forms for enhanced oral bioavailability

Clinical Translation Challenges

  • Balancing D₂ partial agonism with 5-HT₁A activity

  • Mitigating potential QT interval prolongation risks

  • Addressing species-dependent metabolic differences

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